molecular formula C42H66O16 B14045868 (2R,4aR,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-10-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

(2R,4aR,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-10-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

Cat. No.: B14045868
M. Wt: 827.0 g/mol
InChI Key: ZMXKPCHQLHYTHY-OASSVJKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Esculentoside A is a saponin compound isolated from the roots of the plant Phytolacca esculenta. It is known for its various biological activities, including anti-inflammatory, anti-cancer, and immune-modulating effects . The chemical structure of Esculentoside A is characterized by a triterpenoid backbone with sugar moieties attached, making it a glycoside.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Esculentoside A typically involves extraction from the roots of Phytolacca esculenta. The roots are dried, powdered, and subjected to solvent extraction using methanol or ethanol. The extract is then purified using chromatographic techniques to isolate Esculentoside A .

Industrial Production Methods

Industrial production of Esculentoside A follows similar extraction and purification processes but on a larger scale. The use of high-performance liquid chromatography (HPLC) and other advanced purification methods ensures the high purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Esculentoside A undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of Esculentoside A, and substituted glycosides .

Comparison with Similar Compounds

Esculentoside A is compared with other similar compounds, such as:

Esculentoside A is unique due to its specific molecular structure and the combination of biological activities it exhibits, making it a valuable compound for various scientific and medical applications.

Properties

Molecular Formula

C42H66O16

Molecular Weight

827.0 g/mol

IUPAC Name

(2R,4aR,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-10-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C42H66O16/c1-37(36(53)54-6)11-13-42(35(51)52)14-12-40(4)20(21(42)15-37)7-8-26-38(2)16-22(45)32(39(3,19-44)25(38)9-10-41(26,40)5)58-33-30(49)28(47)24(18-55-33)57-34-31(50)29(48)27(46)23(17-43)56-34/h7,21-34,43-50H,8-19H2,1-6H3,(H,51,52)/t21-,22-,23+,24+,25+,26+,27+,28-,29-,30+,31+,32-,33-,34-,37+,38-,39-,40+,41+,42-/m0/s1

InChI Key

ZMXKPCHQLHYTHY-OASSVJKSSA-N

Isomeric SMILES

C[C@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@@H]([C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)C)C)[C@@H]2C1)C)C(=O)O)C(=O)OC

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(CO6)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)C)C)C2C1)C)C(=O)O)C(=O)OC

Origin of Product

United States

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